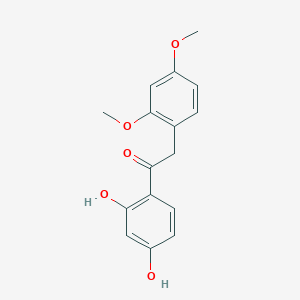

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone

Vue d'ensemble

Description

The compound is a derivative of acetophenone, which is a simple aromatic ketone. Acetophenones are often used as building blocks in organic chemistry .

Physical And Chemical Properties Analysis

Based on its structure, this compound would likely be a solid at room temperature, with a melting point and boiling point typical of similar aromatic ketones . It would likely be soluble in organic solvents, but relatively insoluble in water.Applications De Recherche Scientifique

Heterocyclization and Enamino Ketone Reactions

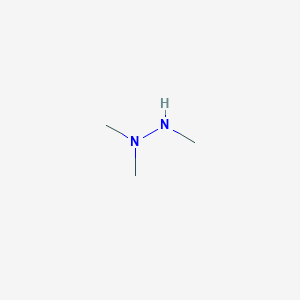

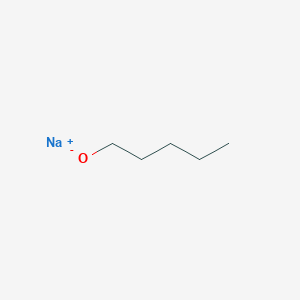

- Moskvina, Shilin, and Khilya (2015) developed a sequence for preparing 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. They demonstrated that using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing an isoflavone. The study explored reactions of the enamino ketone with N,O- and N,N-binucleophiles to obtain various heterocyclic compounds in good yields (Moskvina, Shilin, & Khilya, 2015).

Synthesis of Phenyl Ethanone Derivatives

- Zhou Jin-xia (2010) conducted a study on synthesizing (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone using (2,4-dihydroxyphenyl)ethanone and prenyl bromide as raw materials. The reaction conditions were optimized for maximum yield (Zhou Jin-xia, 2010).

Photochemical Study of a Lignin Model Dimer

- Castellan et al. (1990) examined the photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone (deoxyveratroin), an O-methylated α-carbonyl β-1 lignin model dimer. They investigated its photochemical reactivity in liquid and solid states, revealing various photoproducts and proposing mechanisms based on Norrish type 1 cleavage and photoreduction of the carbonyl group (Castellan et al., 1990).

Dipole Moments and Fluorescence Quantum Yield Studies

- Asiri, Sobahi, Osman, and Khan (2017) synthesized (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP) and studied its electronic absorption and emission spectra in different solvents. The study provides insights into solvatochromic properties, including fluorescence quantum yield and photochemical quantum yield (Asiri, Sobahi, Osman, & Khan, 2017).

Antifungal Agent and Other Constituents Study

- Zhao, Shen, He, Mu, and Hao (2007) isolated several constituents from Cynanchum otophyllum, including 1-(2,4-dihydroxyphenyl)ethanone. They explored the antifungal activities of these compounds (Zhao, Shen, He, Mu, & Hao, 2007).

Fluorescent Probe Development

- Fang, Jiang, Sun, and Li (2019) used 1-(2-Hydroxyphenyl)ethanone as a starting material for developing a BODIPY-based fluorescent on-off probe with high selectivity for H2S based on thiolysis of dinitrophenyl ether. This probe was tested for potential applications in biological systems (Fang, Jiang, Sun, & Li, 2019).

Propriétés

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-20-12-5-3-10(16(9-12)21-2)7-14(18)13-6-4-11(17)8-15(13)19/h3-6,8-9,17,19H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIQFUNTNXYFGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390756 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |

CAS RN |

1855-30-7 | |

| Record name | 1-(2,4-dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)